Dielectric Constant Reduction in Thermosetting Resins
In a direct comparative study, a cured thermosetting resin (F1) based on 1,4-Bis(trifluoromethyl)benzene demonstrated a significantly lower dielectric constant (k) than an analogous resin (F2) derived from perfluorobenzene. The 1,4-isomer-based F1 achieved a dielectric constant of 2.47 at 30 MHz, compared to 2.98 for the perfluorobenzene-based F2 [1].
| Evidence Dimension | Dielectric constant (k) at 30 MHz |
|---|---|
| Target Compound Data | 2.47 |
| Comparator Or Baseline | Perfluorobenzene-based resin (F2): 2.98 |
| Quantified Difference | Reduction of 0.51 (17.1%) |
| Conditions | Cured thermosetting resins measured at 30 MHz. Synthesis involved benzocyclobutene-functionalized monomers [1]. |
Why This Matters
This ~17% reduction in dielectric constant is critical for advanced microelectronics, where lower k values directly reduce signal propagation delay (RC delay) and crosstalk, making 1,4-bis(trifluoromethyl)benzene a superior precursor for next-generation interlayer dielectrics (ILDs) compared to non-trifluoromethylated analogs.
- [1] Jin, K., et al. (2013). A new low dielectric material with high thermostability based on a thermosetting trifluoromethyl substituted aromatic molecule. RSC Advances, 3, 23128. https://doi.org/10.1039/c3ra44991b View Source
